Dicyclohexyl 4,4'-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate)
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Overview
Description
Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate): is a complex organic compound with the molecular formula C26H38N2O6 This compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and linked to two oxobutenoate groups through cyclohexyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) typically involves the reaction of 2,5-dimethylpiperazine with cyclohexyl 4-oxobut-2-enoate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: Its structure can be modified to create probes for investigating biological pathways .
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. The piperazine ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drug candidates .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
- Dicyclohexyl 4,4’-(1,4-piperazinediyl)bis(4-oxobut-2-enoate)
- Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate)
- Dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate)
Uniqueness: The uniqueness of dicyclohexyl 4,4’-(2,5-dimethylpiperazine-1,4-diyl)bis(4-oxobut-2-enoate) lies in its specific substitution pattern on the piperazine ring and the presence of cyclohexyl groups. These structural features impart distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
91480-84-1 |
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Molecular Formula |
C26H38N2O6 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
cyclohexyl 4-[4-(4-cyclohexyloxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C26H38N2O6/c1-19-17-28(24(30)14-16-26(32)34-22-11-7-4-8-12-22)20(2)18-27(19)23(29)13-15-25(31)33-21-9-5-3-6-10-21/h13-16,19-22H,3-12,17-18H2,1-2H3 |
InChI Key |
NOUUNZHRQHXOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=CC(=O)OC2CCCCC2)C)C(=O)C=CC(=O)OC3CCCCC3 |
Origin of Product |
United States |
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